molecular formula C39H46O9 B2747308 [(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate CAS No. 117869-72-4

[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate

Cat. No.: B2747308
CAS No.: 117869-72-4
M. Wt: 658.788
InChI Key: DGVWCAONVNVPRJ-AOUSSYOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate is a useful research compound. Its molecular formula is C39H46O9 and its molecular weight is 658.788. The purity is usually 95%.
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Biological Activity

The compound [(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate is a complex organic molecule with potential biological activities stemming from its unique structural features. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of the compound is C32H42O9 with a molecular weight of 570.679 g/mol. The structure includes multiple functional groups such as acetoxy and furan moieties that contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds containing furan rings exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Various furan derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. Studies have shown that certain furan compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Furan-containing compounds have been explored for their anticancer potential:

  • Cytotoxicity : Some derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. For example, conjugates of furan with tripeptides exhibited inhibitory effects on human cervical cancer cells (HeLa) with IC50 values as low as 0.15 µg/mL .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition:

  • Urease Inhibition : Certain furan derivatives have been identified as potent urease inhibitors. This property is particularly relevant in the context of treating Helicobacter pylori, a bacterium associated with gastric ulcers .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated the antibacterial activity of various furan derivatives against multiple bacterial strains and found that some compounds outperformed conventional antibiotics like streptomycin and tetracycline .
  • Anticancer Activity :
    • In vitro studies on furan conjugates revealed significant cytotoxic effects against HeLa cells with mechanisms involving mitochondrial disruption and membrane lysis .
  • Urease Inhibition :
    • Research indicated that certain furan derivatives could inhibit urease effectively compared to standard inhibitors like acetohydroxamic acid .

Data Summary Table

Biological ActivityCompound TestedIC50 ValueReference
AntibacterialFuran Derivative A10 µg/mL
AnticancerFuran Conjugate B0.15 µg/mL
Urease InhibitionFuran Derivative C0.14 nM

Properties

IUPAC Name

[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H46O9/c1-22(40)46-29-19-31(48-32(42)15-12-24-10-8-7-9-11-24)39(6)28-18-30(47-23(2)41)37(4)26(25-16-17-44-20-25)13-14-27(37)38(28,5)35(43)33-34(39)36(29,3)21-45-33/h7-12,14-17,20,26,28-31,33-35,43H,13,18-19,21H2,1-6H3/b15-12+/t26-,28-,29+,30-,31-,33+,34-,35+,36+,37-,38-,39-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVWCAONVNVPRJ-AOUSSYOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)OC(=O)C=CC7=CC=CC=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2[C@@]3([C@@H](C[C@@H]([C@]4([C@H]3[C@@H]([C@@H]([C@@]2(C5=CC[C@@H]([C@@]15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)OC(=O)/C=C/C7=CC=CC=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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